molecular formula C15H11N3O2S B12141672 (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one

Cat. No.: B12141672
M. Wt: 297.3 g/mol
InChI Key: LEPOSNYEOKIVNO-JYRVWZFOSA-N
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Description

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a pyridinylmethylene group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde, pyridine-3-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The thiazolidinone ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities.

    Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The hydroxyphenyl group may play a role in binding to active sites, while the thiazolidinone ring could be involved in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.

    Iminothiazolidinones: Similar in structure but with variations in the substituents attached to the thiazolidinone ring.

Uniqueness: (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one is unique due to the specific combination of functional groups, which may contribute to its distinct biological activities. The presence of both hydroxyphenyl and pyridinylmethylene groups sets it apart from other thiazolidinone derivatives.

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11N3O2S/c19-12-5-3-11(4-6-12)17-15-18-14(20)13(21-15)8-10-2-1-7-16-9-10/h1-9,19H,(H,17,18,20)/b13-8-

InChI Key

LEPOSNYEOKIVNO-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2

Origin of Product

United States

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